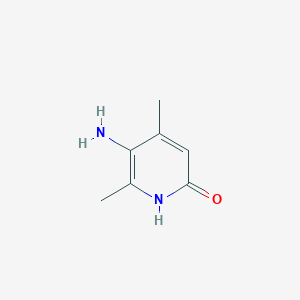

5-Amino-4,6-dimethylpyridin-2(1H)-one

Description

Historical Context and Significance of Pyridin-2(1H)-one Scaffolds

The journey of pyridine (B92270) and its derivatives in scientific discovery began in the 19th century. The initial isolation of pyridine from picoline by Anderson in 1846, followed by the structural elucidation by Wilhelm Korner and James Dewar, laid the groundwork for a vast field of research. rsc.orgnih.gov The pyridine ring, an isostere of benzene, is a fundamental component in over 7000 existing drug molecules. rsc.org

The pyridin-2(1H)-one scaffold, a key derivative, is a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group. nih.gov Its significance in medicinal chemistry is profound, with compounds incorporating this scaffold exhibiting a wide array of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities. nih.gov The ability of the pyridinone core to act as both a hydrogen bond donor and acceptor makes it a valuable component in drug design, allowing for the fine-tuning of physicochemical properties such as polarity and lipophilicity. nih.gov This adaptability has led to its use in fragment-based drug design and as a biomolecular mimetic. nih.gov

One of the pivotal moments in the history of pyridin-2(1H)-ones in drug discovery was the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.gov Researchers successfully used scaffold hopping from existing inhibitors to create potent pyridin-2(1H)-one-based NNRTIs. nih.gov This demonstrated the power of this scaffold in generating novel drug candidates.

Structural Features and Unique Chemical Landscape of 5-Amino-4,6-dimethylpyridin-2(1H)-one

The presence of the amino group is particularly significant. Aminopyridine derivatives are known to possess a range of biological activities and are considered important precursors for the synthesis of various heterocyclic compounds. nih.gov The position of the amino group, along with the methyl substituents, would influence the molecule's electron distribution, basicity, and potential for intermolecular interactions, thereby defining its unique chemical landscape and potential biological activity.

Basic chemical properties for a closely related isomer, 1-Amino-4,6-dimethylpyridin-2(1H)-one , are available and can offer some comparative insight.

| Property | Value | Source |

| Molecular Formula | C7H10N2O | sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 138.17 g/mol | sigmaaldrich.comchemicalbook.com |

| CAS Number | 98334-40-8 | sigmaaldrich.comchemicalbook.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 89-90 °C | chemicalbook.com |

It is important to note that this data is for an isomer and the properties of this compound may differ. The lack of specific published data for the title compound suggests it may be a novel or less-explored molecule, highlighting a potential area for future research.

Current Research Landscape and Future Perspectives for Aminopyridinone Derivatives

The broader class of aminopyridinone derivatives is a vibrant area of current research, with continuous exploration into their synthesis and application. Modern synthetic methodologies, such as multicomponent reactions, are being employed to efficiently generate libraries of substituted aminopyridines for biological screening. nih.gov

Current research focuses on several key areas:

Drug Discovery: Aminopyridine and pyridinone scaffolds are being investigated for a multitude of therapeutic applications. For instance, they are being explored as inhibitors of various enzymes, including those involved in cancer and neurodegenerative diseases. nih.gov The development of new antibacterial and antiviral agents based on these scaffolds remains a priority. nih.gov

Materials Science: The unique photophysical properties of some pyridinone derivatives make them candidates for applications in materials science, such as in the development of fluorescent sensors.

Catalysis: The nitrogen atom in the pyridine ring can coordinate with metal ions, making some derivatives useful as ligands in catalysis.

The future for aminopyridinone derivatives looks promising. The "privileged" nature of the pyridin-2(1H)-one scaffold ensures its continued use as a template for the design of new bioactive molecules. rsc.orgnih.gov Advances in computational chemistry and high-throughput screening will likely accelerate the discovery of novel aminopyridinone derivatives with tailored properties. As synthetic methods become more sophisticated, we can expect to see the creation of increasingly complex and functionalized molecules. The exploration of understudied compounds like this compound could lead to the discovery of new chemical properties and biological activities, further expanding the rich and diverse field of heterocyclic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

5-amino-4,6-dimethyl-1H-pyridin-2-one |

InChI |

InChI=1S/C7H10N2O/c1-4-3-6(10)9-5(2)7(4)8/h3H,8H2,1-2H3,(H,9,10) |

InChI Key |

OZQSLDXQKZUTME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=C1N)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 4,6 Dimethylpyridin 2 1h One and Analogues

Classical Approaches to Pyridin-2(1H)-one Ring System Formation

Traditional methods for synthesizing the pyridin-2(1H)-one ring system have long been the foundation of pyridine (B92270) chemistry. These approaches typically involve the condensation of acyclic precursors or the chemical modification of existing heterocyclic rings.

The formation of the pyridine ring through the condensation of carbonyl compounds is a cornerstone of heterocyclic synthesis. baranlab.org One of the most fundamental approaches involves the reaction of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.org A prominent example is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. youtube.com

Variations of these condensation reactions allow for the synthesis of pyridin-2(1H)-ones. For instance, the Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an ethynyl (B1212043) ketone. youtube.comyoungin.com This reaction proceeds through a dienone intermediate which, upon heating, undergoes cyclodehydration to form the pyridine ring. youngin.com These methods, while foundational, often require harsh conditions, such as high temperatures, and may result in moderate yields. baranlab.orgyoutube.com

The pyridin-2(1H)-one nucleus can also be accessed through the chemical transformation of pre-existing heterocyclic systems like pyridines and pyranones. Pyridine N-oxides, for example, can be converted into 2-substituted pyridines, which can then be further functionalized. organic-chemistry.org

A particularly relevant strategy involves the conversion of pyran-2-ones. Merged cycloaddition/cycloreversion processes using 1,4-oxazin-2-one precursors have proven to be a reliable method for preparing highly substituted pyridines. nih.gov This type of reaction involves a tandem sequence where the oxazinone undergoes a cycloaddition with an alkyne, followed by a cycloreversion that extrudes carbon dioxide to form the pyridine ring. nih.gov This approach highlights the utility of stable heterocyclic precursors in constructing the desired pyridin-2-one scaffold. nih.gov

Modern and Efficient Synthetic Strategies for 5-Amino-4,6-dimethylpyridin-2(1H)-one

Contemporary synthetic chemistry has introduced a variety of advanced techniques to overcome the limitations of classical methods. These modern strategies offer improved yields, reduced reaction times, and greater molecular diversity, often under more environmentally benign conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. youngin.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.govmdpi.com This efficiency is attributed to the rapid and uniform heating of the reaction mixture. youngin.com

For the synthesis of pyridine derivatives, microwave assistance has been successfully applied to one-pot procedures like the Bohlmann-Rahtz synthesis, providing superior yields compared to conventional heating. youngin.com Multi-component reactions to form various heterocyclic scaffolds, including those related to pyridinones, benefit significantly from microwave irradiation, which facilitates high-yield synthesis in short timeframes. nih.govbeilstein-journals.orgnih.gov

| Method | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| Conventional (Room Temp) | 2–7 h | 67–82% | Stirring |

| Conventional (48 °C) | 2–6 h | 69–86% | Heating |

| Conventional (60 °C) | 1–4 h | 71–87% | Heating |

| Microwave Irradiation | 3–6 min | 78–94% | 250 W, 120 °C |

Transition metal catalysis offers a versatile and powerful platform for the synthesis of complex molecules, including pyridin-2(1H)-ones. mdpi.com Copper-catalyzed reactions are particularly prominent in this area. For example, Cu(I)-catalyzed cycloaddition reactions are used in the synthesis of various nitrogen heterocycles. nih.gov Furthermore, copper-catalyzed cross-coupling reactions enable the N-arylation of 2-pyridones, a key transformation for creating structural diversity. organic-chemistry.org

These catalytic systems are valued for their ability to facilitate bond formations that are otherwise challenging, often proceeding with high chemo- and regioselectivity under mild conditions. mdpi.comorganic-chemistry.orgbeilstein-journals.org The use of catalysts like copper iodide (CuI) or copper oxide (CuO) can enable efficient C-N and C-C bond formations, which are essential steps in building the substituted pyridine core. organic-chemistry.orgbeilstein-journals.org

| Reaction Type | Catalyst | Description | Reference |

|---|---|---|---|

| N-Arylation of 2-Pyridones | CuI | Mild and chemoselective coupling of 2-pyridone salts with aryl iodides. | organic-chemistry.org |

| Three-Component Coupling | CuO/CuAl₂O₄ | Synthesis of N-fused pyridines from 2-aminopyridine (B139424), phenylacetylene, and benzaldehydes. | beilstein-journals.org |

| Cycloaddition | Copper(I) | Copper-catalyzed Huisgen-Sharpless-Meldal cycloaddition for creating 1,2,3-triazole-linked pyrimidinones. | nih.gov |

| Suzuki-Miyaura Coupling | PdCl₂(dppf) | Palladium-catalyzed cross-coupling used in the functionalization of indole (B1671886) scaffolds. | mdpi.com |

Multi-component reactions (MCRs) and one-pot syntheses represent a highly efficient and atom-economical approach to complex molecules. nih.gov These reactions combine three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants. beilstein-journals.org This strategy minimizes waste by reducing the number of purification steps and saves time and resources. nih.gov

The synthesis of highly substituted pyridin-2(1H)-ones is well-suited to MCR strategies. nih.gov For instance, a one-pot, two-step catalytic synthesis has been developed for 6-amino-2-pyridone-3,5-dicarbonitriles, which are structurally related to the target compound. nih.gov These reactions often proceed through a cascade of events, such as Knoevenagel condensation followed by Michael addition and subsequent intramolecular cyclization, to rapidly build molecular complexity from simple, readily available starting materials. nih.govresearchgate.net

Oxidative Amination Routes to Pyridinones

A significant advancement in pyridinone synthesis is the development of oxidative amination processes that construct the heterocyclic ring through direct nitrogen atom insertion. A recently developed method streamlines the synthesis of pyridones from readily available cyclopentenones. chemrxiv.orgnih.gov

This one-pot process involves the in situ formation of a silyl (B83357) enol ether from a cyclopentenone substrate, followed by an oxidative ring expansion. researchgate.netsynthical.com The key nitrogen insertion step is mediated by a hypervalent iodine reagent, which facilitates the transformation under mild conditions and with complete regioselectivity. researchgate.netchemrxiv.org The reaction is notable for its operational simplicity, speed, broad functional group tolerance, and scalability. nih.govsynthical.com The use of protic solvents is critical for the ring-expansion, and a mixed solvent system allows for the direct, one-pot conversion from the cyclopentenone starting material. thieme-connect.com This pathway is also effective for producing ¹⁵N-labelled pyridones, which are valuable in mechanistic studies and as tracers. researchgate.netthieme-connect.com

| Starting Material | Key Reagents | Conditions | Key Feature |

|---|---|---|---|

| Cyclopentenone Derivatives | Silylating Agent (e.g., TBSOTf), Hypervalent Iodine Reagent | Ambient Temperature, One-Pot | Complete Regioselectivity |

| 1-Indanones | Silylating Agent, Hypervalent Iodine Reagent | Ambient Temperature | Displays different regioselectivity compared to traditional Beckmann rearrangement thieme-connect.com |

Synthetic Pathways to this compound Precursors and Intermediates

The synthesis of the target compound often relies on the preparation of key precursors and intermediates, which are then converted to the final aminopyridinone.

Another versatile approach to substituted aminopyridinone precursors involves the functionalization of a pre-existing pyridinone core. A synthesis route starting from a commercially available nitropyridinone can be adapted. nih.gov The synthesis may involve steps such as O-benzylation for protection, followed by a Suzuki-Miyaura coupling to introduce a desired substituent (e.g., an indole ring). nih.gov The crucial amino group is then introduced by the reduction of a nitro group, for which catalytic hydrogenation has proven to be a high-yielding method. nih.gov

| Starting Material | Key Transformation Steps | Intermediate/Product | Source |

|---|---|---|---|

| 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | 1. Catalytic Hydrogenation (Pt catalyst) 2. Reaction with KOH in Methanol (autoclave) | 4-Amino-5-methyl-pyridin-2(1H)-one | google.com |

| Substituted 5-Nitropyridin-2(1H)-one | 1. O-benzylation 2. Suzuki–Miyaura coupling 3. Catalytic hydrogenation of nitro group | 5-Aminopyridin-2(1H)-one derivative | nih.gov |

| Substituted 3-nitro-2-pyridone | Manipulation of C(5)-hydroxymethyl moiety and installation of amino group at C(6) | 5-(Benzyloxy)-4,6-dimethylpyridine-2,3-diamine | nih.gov |

Regioselective Synthesis of Substituted Aminopyridinones

Controlling the position of substituents (regioselectivity) is paramount in chemical synthesis to avoid the formation of unwanted isomers and ensure the desired biological activity or material property.

The oxidative amination of cyclopentenones to pyridinones is reported to proceed with complete regioselectivity, meaning only one constitutional isomer is formed. researchgate.netchemrxiv.org Similarly, a one-pot, three-component reaction for synthesizing polysubstituted pyridines from an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) also exhibits total regiocontrol, yielding a single pyridine isomer. organic-chemistry.org

Another powerful strategy for regioselective synthesis involves the direct C-H functionalization of pyridine N-oxides. A solvent- and halide-free method for synthesizing pyridine-2-yl substituted ureas demonstrates excellent regioselectivity. rsc.org When 3-substituted pyridine N-oxides are used as substrates, the C-H functionalization occurs specifically at the C5 position, providing a direct route to ureas with a 5-substituted pyridine-2-yl moiety. rsc.org This highlights how the inherent electronic properties of the starting material can be harnessed to direct the reaction to a specific location on the ring.

Green Chemistry Approaches in Pyridin-2(1H)-one Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several modern synthetic routes for pyridinones align with these goals.

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which increases efficiency and reduces waste. A one-pot, three-component heteroannulation of a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate produces polysubstituted pyridines in high yields under mild, acid-free conditions. organic-chemistry.org Another four-component protocol efficiently synthesizes dihydropyridine derivatives. rsc.org Microwave-assisted synthesis, another green tool, has been used to drive one-pot, four-component reactions to create pyridine derivatives efficiently. nih.gov

Atom Economy and Waste Reduction: The ideal reaction incorporates all atoms from the starting materials into the final product. A novel synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides is described as being both solvent- and halide-free and atom-economical. rsc.org The previously mentioned oxidative amination of cyclopentenones is a one-pot process, which minimizes solvent usage and purification steps between reactions, thereby reducing waste. chemrxiv.orgsynthical.com

Use of Catalysis and Simple Substrates: Catalysts are used in small amounts and can be recycled, making them a cornerstone of green chemistry. A copper-catalyzed method has been developed for the concise synthesis of 2-(1H)-pyridones from simple and readily available starting materials like acetaldehydes. acs.org This approach avoids the need for pre-functionalized substrates and expensive noble metal catalysts often required in traditional cross-coupling reactions. acs.org

| Approach | Key Features | Example Reaction | Source |

|---|---|---|---|

| One-Pot Synthesis | Reduces waste, saves time and resources. | Oxidative amination of cyclopentenones to pyridinones. | chemrxiv.orgsynthical.com |

| Multi-Component Reaction | High efficiency, complexity from simple precursors. | Three-component synthesis of pyridines from alkynones. | organic-chemistry.org |

| Solvent-Free Synthesis | Eliminates solvent waste and hazards. | C-H functionalization of pyridine N-oxides. | rsc.org |

| Catalysis | Use of less-toxic catalysts (e.g., copper), high efficiency. | Cu-catalyzed synthesis from acetaldehydes. | acs.org |

| Microwave-Assisted Synthesis | Rapid heating, often leading to higher yields and shorter reaction times. | One-pot, four-component synthesis of pyridine derivatives. | nih.gov |

Chemical Reactivity and Derivatization of 5 Amino 4,6 Dimethylpyridin 2 1h One

Reactions Involving the Amino Moiety at C5 Position

The primary amino group at the C5 position is a key site for nucleophilic reactions, readily participating in acylation, alkylation, and condensation reactions to form a variety of derivatives.

The nucleophilic nature of the C5-amino group facilitates its reaction with acylating and alkylating agents. While direct studies on 5-Amino-4,6-dimethylpyridin-2(1H)-one are not extensively documented, the reactivity can be inferred from analogous aminopyrimidine and aminopyridine systems.

Acylation: The amino group is expected to react with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base to form the corresponding N-acyl derivatives. For instance, the reaction of 4-amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thione with acetic anhydride (B1165640) results in the formation of a triacetyl derivative, demonstrating the high reactivity of amino groups on such heterocyclic systems toward acylation researchgate.net.

Alkylation: Alkylation of the C5-amino group can be achieved using alkyl halides. However, in heterocyclic systems containing multiple nucleophilic sites, such as the pyridinone ring nitrogen and the exocyclic amino group, regioselectivity can be a significant challenge. Reaction conditions, including the choice of solvent and base, play a crucial role in directing the alkylation to the desired position. In related aminopyrimidine systems, alkylation can sometimes lead to intramolecular cyclizations if the alkylating agent contains a second reactive site nih.gov. For example, the reaction of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides can lead to fused morpholine (B109124) derivatives through sequential O-alkylation and intramolecular SNAr cyclization nih.gov.

Table 1: Examples of Acylation and Alkylation on Related Amino-Heterocycles

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thione | Acetic Anhydride | Triacetyl derivative | researchgate.net |

| 6-Chloro-5-hydroxy-4-(cyclopentylamino)pyrimidine | N-(2-Bromoethyl)pyrrolidine | Fused spiro-oxazine derivative | nih.gov |

| 6-Chloro-5-hydroxy-4-(cyclopentylamino)pyrimidine | 2-Dimethylaminoethyl chloride | N-methylmorpholine fused derivative | nih.gov |

The primary amino group at the C5 position readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The formation of Schiff bases is a common derivatization for amino-substituted heterocycles. For example, 4-aminoantipyrine (B1666024) is known to condense with various substituted benzaldehydes to yield a series of Schiff base analogues nih.gov. Similarly, 2-aminophenol (B121084) reacts with aldehydes like 2-hydroxybenzaldehyde to form the corresponding imine researchgate.net. A closely related reaction involves 4-amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thione, which reacts with 4-chlorobenzaldehyde (B46862) to produce the corresponding 4-(methylidene)amino derivative researchgate.net. These examples strongly suggest that this compound would react in a similar fashion with a wide range of carbonyl compounds.

Table 2: Schiff Base Formation in Related Amino-Heterocycles

| Amino Compound | Carbonyl Compound | Product Class | Reference |

|---|---|---|---|

| 4-Aminoantipyrine | Substituted Benzaldehydes | Schiff Base (Imine) | nih.gov |

| 2-Aminophenol | 4-Dimethylaminocinnamaldehyde | Schiff Base (Imine) | researchgate.net |

| 4-amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thione | 4-Chlorobenzaldehyde | Methylideneamino derivative | researchgate.net |

| 5-Aminouracil | 2,6-Diformyl-4-methylphenol | Schiff Base (Imine) | nih.gov |

The C5-amino group can react with isothiocyanates to yield N-thiocarbamoyl or thiourea (B124793) derivatives. This reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. These thiourea derivatives are versatile synthetic intermediates themselves. For instance, thiourea derivatives of amino compounds can be used as precursors for the synthesis of other heterocyclic systems, such as tetrazoles, through oxidative desulfurization in the presence of sodium azide (B81097) nih.gov. The formation of thiourea derivatives by reacting amino compounds with reagents like benzoyl isothiocyanate is a well-established method for creating chiral solvating agents used in NMR spectroscopy nih.gov.

Reactions Involving the Pyridin-2(1H)-one Ring System

The pyridin-2(1H)-one ring is an electron-rich system, but its reactivity is modulated by the substituents present. The amino and methyl groups are electron-donating, activating the ring towards electrophilic attack, while the carbonyl group is electron-withdrawing.

Nucleophilic Aromatic Substitution: While the electron-rich nature of the pyridinone ring generally disfavors nucleophilic aromatic substitution, such reactions can occur if a good leaving group (like a halogen) is present on the ring. In related 5-nitropyrimidine (B80762) systems, which are activated towards nucleophilic attack by the nitro group, alkoxy groups can be displaced by primary amines in a reaction that proceeds through a Meisenheimer complex intermediate chemrxiv.org. This indicates that if a suitable leaving group were installed on the this compound scaffold, it could undergo nucleophilic substitution.

This compound is an excellent precursor for the synthesis of fused heterocyclic systems. The amino group, in conjunction with an adjacent functional group (either pre-existing or introduced in situ), can participate in cyclization reactions to form five- or six-membered rings fused to the pyridinone core.

Table 3: Examples of Cyclization Reactions Leading to Fused Heterocycles

| Starting Material Class | Reaction Type | Fused Heterocycle Formed | Reference |

|---|---|---|---|

| 6-amino-5-cyano-pyrimidinones with alkyne moiety | Copper-(I)-catalyzed (3+2) cycloaddition with azides | Pyrimidino-triazole | nih.govnih.gov |

| 4-amino-5-substituted-triazole-3-thione | Condensation with benzoic acid / POCl₃ | Triazolo-thiadiazole | researchgate.net |

| Pyridinium 1,4-zwitterions | (5+2) Cycloaddition with benzyne | Benzopyridothiazepine | nih.gov |

| 2-Thioxo-1,2,3,4-tetrahydropyrimidines | Reaction with phenacyl bromide | Thiazolo[3,2-a]pyrimidine | researchgate.net |

Modification of Substituents at C4 and C6

The methyl groups at the C4 and C6 positions of the pyridinone ring, while generally stable, possess the potential for various chemical modifications. These transformations can be crucial for altering the steric and electronic properties of the molecule, thereby influencing its biological activity and physical characteristics. Common strategies for modifying such methyl groups on heterocyclic systems include oxidation, halogenation, and condensation reactions.

Oxidation: The oxidation of methyl groups attached to heterocyclic rings can lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids. Reagents such as selenium dioxide (SeO₂) are often employed for the selective oxidation of activated methyl groups. For instance, SeO₂ has been used to oxidize methyl groups on various heterocyclic compounds, including methylquinolines and methylpyrimidines. nih.gov This transformation typically proceeds by heating the substrate with SeO₂ in a solvent like dioxane. nih.gov

Halogenation: The methyl groups can also undergo halogenation, typically through a free-radical mechanism. N-Bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide or AIBN, is a common reagent for the allylic and benzylic bromination of methyl groups on aromatic and heterocyclic rings. wikipedia.orgmasterorganicchemistry.com This reaction introduces a bromine atom, which can then serve as a handle for further synthetic manipulations, such as nucleophilic substitution or cross-coupling reactions.

Condensation Reactions: The methyl groups of this compound, particularly after activation, could potentially participate in condensation reactions. For example, after oxidation to the aldehyde, they could undergo reactions with active methylene (B1212753) compounds. Furthermore, the inherent reactivity of the pyridinone system might allow for Mannich-type reactions, which involve the aminoalkylation of an acidic proton. wikipedia.orgorganic-chemistry.org While the C3 proton of the pyridinone ring is a likely candidate for such reactions, activation of the C4 and C6 methyl groups could also lead to their participation in similar transformations.

| Transformation | Reagent/Conditions | Potential Product | Supporting Literature Context |

| Oxidation | Selenium dioxide (SeO₂), heat | 4-Formyl-5-amino-6-methylpyridin-2(1H)-one | Oxidation of methyl groups on quinolines and pyrimidines. nih.gov |

| Halogenation | N-Bromosuccinimide (NBS), radical initiator | 4-(Bromomethyl)-5-amino-6-methylpyridin-2(1H)-one | Allylic/benzylic bromination of various heterocycles. wikipedia.orgmasterorganicchemistry.com |

| Condensation | Formaldehyde, secondary amine (Mannich reaction) | Potential for aminoalkylation at activated positions | General applicability of the Mannich reaction to heterocycles. wikipedia.orgorganic-chemistry.orgnih.gov |

Development of Complex Molecular Architectures Based on the this compound Scaffold

The this compound core represents a versatile scaffold for the construction of more complex, polycyclic molecular architectures. The presence of multiple reaction sites—the amino group, the lactam functionality, and the potential for modification of the methyl groups—allows for the annulation of additional rings, leading to fused heterocyclic systems with diverse biological properties.

The amino group at the C5 position is a key handle for building fused pyrimidine (B1678525) rings, leading to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. These compounds are of significant interest in medicinal chemistry, with some analogues exhibiting potent antifolate activity. nih.gov The general synthetic strategy involves the reaction of the amino group with various carbon-building blocks to construct the second pyrimidine ring.

Another important class of fused heterocycles that could potentially be synthesized from the this compound scaffold are thiazolo[4,5-b]pyridines. researchgate.netdmed.org.ua The synthesis of such systems would typically involve the introduction of a sulfur-containing functional group adjacent to the amino group, followed by cyclization. Thiazolo[4,5-b]pyridine derivatives are known to exhibit a range of biological activities, including anti-inflammatory and kinase inhibitory effects. researchgate.net

The development of these complex architectures often relies on multicomponent reactions or sequential transformations that build upon the inherent reactivity of the starting pyridinone scaffold. The following table outlines potential complex molecular architectures that could be derived from this compound, based on known synthetic strategies for related compounds.

| Scaffold | Target Fused System | General Synthetic Approach | Potential Biological Relevance |

| This compound | Pyrido[2,3-d]pyrimidine | Reaction of the C5-amino group with reagents to form a pyrimidine ring. | Antifolates, kinase inhibitors. nih.govnih.gov |

| This compound | Thiazolo[4,5-b]pyridine | Introduction of a thiol or thiocyanate (B1210189) group at C6 followed by cyclization. | Anti-inflammatory agents, kinase inhibitors. researchgate.netdmed.org.ua |

| This compound | Pyrido[3,2-d]pyrimidine | Reaction of the C5-amino group with dicarbonyl compounds or their equivalents. | Various biological activities. rsc.org |

It is important to note that while the synthesis of these and other complex heterocyclic systems from various substituted pyridines and pyrimidines is well-documented, specific examples commencing directly from this compound are not extensively reported in the scientific literature. The exploration of its full potential as a building block for novel molecular architectures remains an area for further investigation.

Advanced Spectroscopic Characterization for Structural Elucidation of 5 Amino 4,6 Dimethylpyridin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 5-Amino-4,6-dimethylpyridin-2(1H)-one, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques would provide a complete picture of its proton and carbon environments and their connectivity.

¹H NMR Spectroscopy is used to identify the chemical environment of hydrogen atoms within the molecule. The expected ¹H NMR spectrum of this compound would display distinct signals for the different types of protons. The protons of the two methyl groups (at C4 and C6) would likely appear as sharp singlets. The amino (NH₂) protons and the amide (NH) proton would appear as broader singlets, and their chemical shifts could vary depending on the solvent and concentration. A single aromatic proton (at C3) would also be present as a singlet.

For the related compound 2-Amino-4,6-dimethylpyridine , typical ¹H NMR signals are observed for the methyl groups, the amino group, and the aromatic protons on the pyridine (B92270) ring. chemicalbook.com

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be expected for the two methyl carbons, the four pyridine ring carbons (including the carbonyl carbon C2), and the carbons attached to the amino group (C5) and methyl groups (C4, C6). The carbonyl carbon (C2) would be significantly downfield-shifted.

2D NMR Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for assigning the ¹H and ¹³C signals unambiguously. nih.gov

HSQC would show correlations between each proton and the carbon atom it is directly attached to. This would definitively link the methyl proton signals to the methyl carbon signals.

Expected ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on structure-chemical shift correlations. Experimental verification is required.)

Interactive Table: Predicted NMR Data

| Atom Position | Technique | Expected Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| C3-H | ¹H NMR | ~5.5-6.0 | s (singlet) |

| C4-CH₃ | ¹H NMR | ~2.0-2.3 | s (singlet) |

| C6-CH₃ | ¹H NMR | ~2.1-2.4 | s (singlet) |

| N5-NH₂ | ¹H NMR | ~4.5-5.5 (broad) | s (singlet) |

| N1-H | ¹H NMR | ~10-12 (broad) | s (singlet) |

| C2 | ¹³C NMR | ~165-175 | |

| C3 | ¹³C NMR | ~95-105 | |

| C4 | ¹³C NMR | ~145-155 | |

| C5 | ¹³C NMR | ~130-140 | |

| C6 | ¹³C NMR | ~150-160 | |

| C4-CH₃ | ¹³C NMR | ~15-20 | |

| C6-CH₃ | ¹³C NMR | ~18-23 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the IR spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) would appear in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the pyridinone ring is a strong, characteristic band expected around 1640-1680 cm⁻¹. C-H stretching vibrations of the methyl and aromatic groups would be observed just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending vibrations and skeletal vibrations of the ring.

For the related compound 2-Amino-4,6-dimethylpyrimidine (B23340) , a detailed vibrational analysis has been performed, assigning frequencies to N-H, C-H, and ring vibrations. ijera.com Similarly, the IR spectrum of 4-Amino-2,6-dihydroxy pyrimidine (B1678525) shows characteristic bands for its amino and hydroxyl groups. ripublication.com

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. mdpi.com Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this molecule, the symmetric vibrations of the heterocyclic ring would be expected to give strong Raman signals.

Key Vibrational Modes for this compound

Interactive Table: Expected IR and Raman Data

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch (amide) | IR | ~3200-3300 | Medium-Strong |

| N-H stretches (amine) | IR | ~3300-3500 | Medium (two bands) |

| C-H stretches (methyl, aromatic) | IR/Raman | ~2850-3100 | Medium-Strong |

| C=O stretch (amide/pyridinone) | IR | ~1640-1680 | Very Strong |

| N-H bend (amine) | IR | ~1590-1650 | Medium-Strong |

| C=C / C=N ring stretches | IR/Raman | ~1400-1600 | Medium-Strong |

| Ring Breathing | Raman | ~700-800 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental formula of a compound.

Mass Spectrometry (MS) of this compound would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (138.17 g/mol ). The fragmentation pattern observed in the mass spectrum would provide structural information. Common fragmentation pathways might include the loss of methyl groups, carbon monoxide, or other small neutral molecules, leading to fragment ions that can help to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. For a derivative of a related aminopyridine, HRMS was used to confirm the calculated elemental formula. rsc.org

Expected Mass Spectrometry Data for this compound

Interactive Table: Expected MS/HRMS Data

| Property | Technique | Expected Value |

|---|---|---|

| Molecular Formula | - | C₇H₁₀N₂O |

| Nominal Mass | MS | 138 |

| Monoisotopic Mass | HRMS | 138.07931 |

| Protonated Molecule [M+H]⁺ | HRMS (ESI) | 139.08659 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ). For this compound, the conjugated pyridinone system containing an amino group (an auxochrome) would be expected to exhibit characteristic π → π* and n → π* transitions. The position and intensity of these absorption bands are sensitive to the solvent polarity. Studies on related aminopyridines and their derivatives show complex UV-Vis spectra that are used to understand their electronic properties and potential as fluorescent sensors. mdpi.comnist.gov

Expected UV-Vis Absorption Data for this compound

Interactive Table: Expected UV-Vis Data

| Transition Type | Expected λₘₐₓ Range (nm) | Solvent Dependence |

|---|---|---|

| π → π | ~250-280 | Moderate |

| π → π | ~300-340 | High |

| n → π* | >350 (weak) | High (often blue-shifted in polar solvents) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ripublication.com If a suitable single crystal of this compound could be grown, this technique would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond distances and angles, confirming the pyridinone tautomeric form and the geometry of the methyl and amino substituents.

Conformation: The planarity of the heterocyclic ring and the orientation of the substituent groups.

Intermolecular interactions: The crystal packing would reveal details about hydrogen bonding (e.g., between the amino group, the amide N-H, and the carbonyl oxygen of adjacent molecules) and other non-covalent interactions that govern the solid-state architecture.

While a crystal structure for the target compound is not publicly available, structures of related heterocyclic systems, such as thieno[2,3-d]pyrimidines and 1,5-benzodiazepines, have been determined, demonstrating the power of this technique to reveal detailed binding modes and structural features. nih.govmdpi.com

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. saschirality.org These methods are exclusively applicable to chiral molecules—those that are non-superimposable on their mirror image.

The parent compound, this compound, is achiral and therefore would not exhibit a chiroptical response. However, if a chiral derivative were to be synthesized, these techniques would be indispensable for its characterization. Chirality could be introduced by:

Substitution with a chiral group: Attaching a chiral moiety to the amino or amide nitrogen.

Atropisomerism: If rotation around a single bond is sufficiently hindered, stable rotational isomers (atropisomers) that are non-superimposable mirror images could exist.

In such cases, CD spectroscopy could be used to determine the absolute configuration of the chiral center or the atropisomeric axis by comparing experimental spectra with those predicted by quantum chemical calculations. cas.cz As no published studies on chiral derivatives of this compound are available, there is currently no applicable chiroptical data.

Theoretical and Computational Chemistry Studies on 5 Amino 4,6 Dimethylpyridin 2 1h One

Density Functional Theory (DFT) Calculations for Ground State Properties

No published studies were found that performed DFT calculations on 5-Amino-4,6-dimethylpyridin-2(1H)-one to determine its ground state properties.

Geometry Optimization and Conformational Analysis

There is no available literature detailing the optimized molecular geometry or conformational analysis of this compound. Such a study would typically involve computational methods to find the most stable three-dimensional arrangement of the atoms.

Frontier Molecular Orbital (FMO) Analysis

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and electronic properties, are not available for this compound.

Reactivity Parameters and Fukui Functions

An analysis of global and local reactivity descriptors, such as chemical hardness, electrophilicity, and Fukui functions, has not been reported for this compound. These parameters would provide insight into the most likely sites for electrophilic, nucleophilic, and radical attacks.

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would illustrate the charge distribution and predict regions of electrophilic and nucleophilic reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Information regarding the electronic transitions, absorption spectra, and other excited-state properties of this compound, which would be investigated using TD-DFT, is currently unavailable in scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

No studies employing Molecular Dynamics (MD) simulations to investigate the dynamic behavior, such as conformational changes over time or interactions with a solvent, for this compound have been found.

Further experimental and computational research is required to elucidate the theoretical properties of this compound.

Quantum Mechanical (QM) Studies of Reaction Mechanisms and Pathways

Quantum mechanical studies are pivotal in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers, thereby elucidating reaction mechanisms at a molecular level. While specific QM studies on the reaction mechanisms of this compound are not extensively documented, the principles can be inferred from research on related pyridin-2(1H)-one systems.

For instance, QM calculations, often employing Density Functional Theory (DFT), are instrumental in understanding the reactivity of the pyridinone ring. The amino and methyl substituents on the this compound ring are expected to influence its reactivity. The amino group, being an electron-donating group, would likely activate the ring towards electrophilic substitution, while the methyl groups also contribute to this activation.

Computational studies on similar heterocyclic systems have been used to investigate various reactions, including cycloadditions, substitutions, and functional group transformations. For example, in the synthesis of related pyridin-2(1H)-one derivatives, QM methods have been used to rationalize the regioselectivity of reactions and to understand the role of catalysts. The investigation of reaction pathways for the synthesis of diversely substituted pyridin-2(1H)-ones has been a subject of interest, with computational analysis complementing experimental findings. nih.govrsc.org

A hypothetical QM study on the reaction of this compound with an electrophile would involve optimizing the geometries of the reactants, the intermediate sigma complex (Wheland intermediate), and the product. The transition state connecting these species would also be located, and its structure would reveal the concerted or stepwise nature of the reaction. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

The following table illustrates a hypothetical set of calculated energies for an electrophilic substitution reaction on a substituted pyridinone, showcasing the type of data generated from QM studies.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | +5.7 |

| Products | -10.4 |

This table is illustrative and based on typical values for electrophilic aromatic substitution reactions.

Computational Spectroscopic Prediction and Correlation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions, when correlated with experimental data, can provide definitive structural assignments and a deeper understanding of molecular properties.

For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts, after appropriate scaling, can be compared with experimental values to confirm the structure of the molecule. Discrepancies between calculated and experimental spectra can often point to interesting structural or dynamic effects.

Similarly, the IR spectrum of this compound can be simulated. The calculated vibrational frequencies and their corresponding intensities can be matched with the bands in the experimental IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the C=O stretch of the pyridone ring, the N-H stretches of the amino group, and the C-H vibrations of the methyl groups. Such computational and spectroscopic investigations have been performed on novel pyridazinone derivatives to elucidate their structures. mdpi.com

The table below presents a hypothetical correlation between experimental and computationally predicted ¹³C NMR chemical shifts for a substituted pyridinone.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Assignment |

| C2 | 165.2 | 164.8 | C=O |

| C3 | 105.8 | 106.1 | C-H |

| C4 | 150.1 | 149.7 | C-CH₃ |

| C5 | 125.6 | 125.9 | C-NH₂ |

| C6 | 145.3 | 145.0 | C-CH₃ |

| CH₃ (C4) | 18.4 | 18.9 | Methyl |

| CH₃ (C6) | 16.9 | 17.2 | Methyl |

This table is illustrative. The accuracy of the prediction depends on the level of theory and basis set used.

Furthermore, computational methods can aid in the interpretation of more complex spectroscopic data, such as that from 2D NMR experiments or mass spectrometry fragmentation patterns. For example, the fragmentation of protonated imidacloprid (B1192907) in the gas phase has been studied using a combination of IRMPD spectroscopy and computational chemistry. rsc.org

Studies on Tautomerism and Isomerization of Pyridin-2(1H)-ones

Pyridin-2(1H)-ones, including this compound, can exist in different tautomeric forms. The most common tautomerism is the lactam-lactim (or keto-enol) tautomerism, where the proton can reside on the nitrogen atom (lactam form) or the oxygen atom (lactim form). The position of this equilibrium is influenced by factors such as the substitution pattern, solvent, and temperature.

Computational studies, particularly using DFT methods, have been extensively used to investigate the relative stabilities of different tautomers of pyridin-2(1H)-one and its derivatives. nih.govwayne.eduresearchgate.net These studies typically involve optimizing the geometry of each tautomer and calculating its electronic energy. The inclusion of zero-point vibrational energy and thermal corrections can provide a more accurate picture of the relative free energies of the tautomers.

For this compound, at least two primary tautomeric forms can be considered: the lactam form (this compound) and the lactim form (5-Amino-4,6-dimethyl-2-hydroxypyridine). Additionally, the amino group can participate in amino-imino tautomerism.

Theoretical calculations on related 2-aminopyridine (B139424) systems have shown that the amine form is generally more stable than the imine tautomers. nih.gov The relative energies of the tautomers can be influenced by the solvent environment, which can be modeled computationally using implicit or explicit solvent models. For instance, polar solvents may favor the more polar tautomer. Studies on substituted pyridone-like derivatives have shown that the nature of the exocyclic atom (oxygen vs. sulfur) and the presence of an imino group can significantly affect the tautomeric equilibrium. researchgate.net

The following table presents hypothetical relative energies for the tautomers of this compound in the gas phase, as would be calculated by DFT.

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Lactam | This compound | 0.0 |

| Lactim | 5-Amino-4,6-dimethyl-2-hydroxypyridine | +2.5 |

| Imino Tautomer | 5-Imino-4,6-dimethyl-1,5-dihydropyridin-2-one | +8.1 |

This table is illustrative and intended to show the type of information obtained from computational studies on tautomerism.

In addition to tautomerism, computational studies can also explore the isomerization of this compound, such as the rotation of the amino group or conformational changes in the molecule. These studies provide valuable insights into the molecule's dynamic behavior and its potential interactions with other molecules.

Supramolecular Chemistry and Non Covalent Interactions of 5 Amino 4,6 Dimethylpyridin 2 1h One Derivatives

Hydrogen Bonding Networks and Donor-Acceptor Interactions

The molecular structure of 5-Amino-4,6-dimethylpyridin-2(1H)-one and its analogs is replete with hydrogen bond donors (N-H from the amino group and the pyridinone ring) and acceptors (the carbonyl oxygen and the ring nitrogen). This multiplicity allows for the formation of robust and diverse hydrogen bonding networks, which are the primary determinants of the crystal lattice.

Pyridinones, in general, are recognized as important building blocks in medicinal chemistry, capable of acting as both hydrogen bond donors and acceptors. nih.gov This dual capacity allows for the manipulation of physicochemical properties such as polarity and lipophilicity through synthetic modifications. nih.gov The hydrogen bonds in these systems can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. nih.govresearchgate.netnih.gov For instance, in related aminopyrimidine structures, intermolecular N—H⋯O and N—H⋯N hydrogen bonds are common, often leading to the formation of specific ring motifs, such as the R2²(8) motif. researchgate.netresearchgate.net The dimensionality of these hydrogen bond networks can significantly influence the material's physical properties, such as stiffness and thermal stability. nih.gov

The interaction between a hydrogen bond donor and an acceptor is a classic example of a donor-acceptor interaction. In the context of this compound derivatives, the amino group and the pyridinone N-H act as donors, while the carbonyl oxygen and the pyridine (B92270) nitrogen atom serve as acceptors. The strength of these interactions can be substantial, with bond enthalpies for multiplex hydrogen bonds being significantly higher than for a single canonical hydrogen bond. acs.org These strong interactions are crucial for stabilizing specific conformations and packing arrangements in the solid state. acs.org

The formation of heterotetramers has been observed in cocrystals of 2-amino-4,6-dimethylpyrimidine (B23340) with other molecules, where a combination of N—H⋯O, O—H⋯N, and N—H⋯N hydrogen bonds creates intricate networks. researchgate.net This highlights the versatility of the aminopyrimidine scaffold, a close relative of the pyridinone core, in forming predictable supramolecular assemblies.

π-Stacking and C-H···π Interactions

Beyond hydrogen bonding, π-stacking interactions play a significant role in the crystal packing of aromatic and heteroaromatic systems like this compound. The pyridinone ring, being a π-conjugated system, can interact with adjacent rings in a face-to-face or offset manner. These interactions, while weaker than hydrogen bonds, are crucial for the stabilization of the crystal lattice in a multi-layered fashion.

The interplay between hydrogen bonding and π-stacking is a key theme in the crystal engineering of these compounds. The relative strengths and directionality of these interactions dictate the final supramolecular architecture.

Crystal Engineering and Self-Assembly Phenomena

Crystal engineering focuses on the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For derivatives of this compound, the principles of crystal engineering can be applied to control their self-assembly into specific supramolecular architectures.

The predictable nature of hydrogen bonding in aminopyrimidine and pyridinone systems makes them excellent candidates for the construction of complex molecular solids. nih.gov By pairing them with molecules containing complementary functional groups, such as carboxylic acids, it is possible to form reliable supramolecular synthons that guide the assembly process. nih.gov The combination of different non-covalent interactions, such as hydrogen bonds and halogen bonds, can be used to construct extended networks with predictable connectivity and dimensionality. nih.gov

Self-assembly is the spontaneous organization of molecules into ordered structures. In the context of this compound derivatives, this process is driven by the minimization of free energy through the formation of multiple non-covalent interactions. The resulting supramolecular structures can range from simple dimers to complex three-dimensional networks. st-andrews.ac.ukrsc.orgacs.org The study of self-assembled monolayers (SAMs) of pyridine-terminated thiols on gold surfaces, for instance, demonstrates how the choice of solvent can dramatically influence the quality and ordering of the resulting assembly. st-andrews.ac.uk

The modification of the core structure of this compound can be used to tune its self-assembly behavior. The introduction of different substituents can alter the electronic properties of the π-system, the strength of the hydrogen bonds, and the steric hindrance, thereby influencing the final crystal packing.

Charge Transfer Complex Formation

Charge-transfer (CT) complexes can form when an electron-rich molecule (donor) interacts with an electron-poor molecule (acceptor). The pyridinone ring system, with its combination of electron-donating (amino, methyl) and electron-withdrawing (carbonyl) groups, can potentially participate in such interactions.

The reaction of 4-aminopyridine (B3432731) with electron acceptors like iodine monochloride (ICl) has been shown to produce charge-transfer complexes. acs.orgresearchgate.net In these cases, the pyridine nitrogen acts as the donor site. While specific studies on charge-transfer complexes of this compound are not prevalent in the searched literature, the electronic nature of the aminopyridine scaffold suggests that such interactions are possible with suitable acceptor molecules. The formation of these complexes is often accompanied by a distinct color, which can be a useful diagnostic tool.

The potential for CT complex formation adds another layer to the supramolecular chemistry of these compounds, opening up possibilities for the development of new materials with interesting electronic and optical properties.

Host-Guest Chemistry

Host-guest chemistry involves the encapsulation of a smaller molecule (guest) within the cavity of a larger molecule or a supramolecular assembly (host). libretexts.orgrsc.orgnih.govrsc.orgmdpi.com The interactions holding the host-guest complex together are typically non-covalent, including hydrogen bonding, π-stacking, and van der Waals forces. libretexts.orgnih.gov

While there is no specific information in the provided search results detailing the host-guest chemistry of this compound as a host molecule, the principles of supramolecular chemistry suggest that it could potentially act as a guest within a suitable host. For a molecule to be an effective host, it often possesses a pre-organized cavity with specific binding sites. libretexts.org

Conversely, the self-assembly of this compound derivatives could potentially create porous networks capable of encapsulating small solvent molecules or other guests. The formation of such inclusion complexes would depend on the size and shape complementarity between the host framework and the guest molecule. libretexts.org The study of related pyrazole (B372694) derivatives has shown the existence of solvent-accessible voids in the crystal structure, indicating the potential for host-guest interactions. nih.gov

Further research would be necessary to explore the capabilities of this compound and its derivatives in the field of host-guest chemistry, either as a host, a guest, or a component of a self-assembled host system.

Role As a Versatile Chemical Scaffold and Precursor in Advanced Materials and Synthetic Methodologies

Building Block for Complex Heterocyclic Compounds

The inherent reactivity of the aminopyridinone core makes it an excellent starting point for the synthesis of complex, fused heterocyclic systems. The presence of the amino group and the pyridinone ring allows for a variety of chemical transformations.

Research on structurally related aminopyridinols demonstrates their utility in constructing fused bicyclic and tricyclic systems. For instance, pyridoxine-derived dimethylpyridinols have been used to prepare fused aminooxazoles, aminoimidazoles, and aminopyrroles. nih.gov This strategic manipulation of a substituted pyridinol core highlights the potential of the 5-Amino-4,6-dimethylpyridin-2(1H)-one scaffold for similar transformations. Likewise, substituted 4-hydroxy-6-methylpyridin-2(1H)-ones are key reactants in three-component reactions with salicylaldehydes and nitriles to generate complex chromenopyridine structures. nih.gov

The chemical reactivity of close isomers, such as 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one, has been analyzed, revealing that the scaffold can undergo oxidation, reduction, and nucleophilic substitution reactions. The exocyclic amino group, in particular, is a key handle for derivatization, such as through amide bond formation, enabling its integration into larger, more complex molecules. The general class of 3,4-dihydro-2(1H)-pyridones serves as crucial intermediaries in the synthesis of aromatic pyridines and other functionalized heterocycles. mdpi.com

Scaffold Development for Targeted Molecular Recognition Elements in Chemical Biology

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of FDA-approved drugs. nih.govrsc.org Its ability to form key interactions, such as hydrogen bonds, with biological targets makes it a "privileged scaffold" in drug design. The this compound structure and its analogs are actively explored for developing molecules that can recognize and interact with specific biological targets like enzymes and receptors.

A close analog, 4-Amino-5-methylpyridin-2(1H)-one , has been utilized as a reactant in the synthesis of nonsteroidal antagonists for the mineralocorticoid receptor, which are investigated for treating cardiorenal diseases. This demonstrates the direct applicability of this specific aminopyridinone core in creating potent, targeted therapeutic agents.

Furthermore, 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one , a structural isomer of the title compound, has been identified as a promising inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a critical enzyme in gene regulation, and its inhibition can lead to the reactivation of tumor-suppressor genes, making it a significant target in cancer therapy, particularly for glioblastoma. The aminomethylpyridinone core serves as the key pharmacophore that binds to the enzyme's active site. The development of such inhibitors showcases the power of the pyridinone scaffold in generating highly specific molecular recognition elements.

| Compound Name | CAS Number | Key Structural Features | Application/Biological Activity | Reference |

|---|---|---|---|---|

| 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride | 1173081-96-3 | 3-aminomethyl, 4,6-dimethyl | Inhibitor of Enhancer of Zeste Homolog 2 (EZH2) | |

| 4-Amino-5-methylpyridin-2(1H)-one | 95306-64-2 | 4-amino, 5-methyl | Reactant for mineralocorticoid receptor antagonists | |

| 2-(Aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride | 1158439-55-4 | 2-aminomethyl, 3,5-dimethyl | Antifungal activity | |

| 1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one | 1801881-15-1 | 3-chloro, 4-aminophenyl substituent | Anticancer research |

Ligand Design in Organometallic and Catalytic Chemistry

Ligands play a crucial role in organometallic chemistry by modulating the electronic properties and reactivity of the metal center. youtube.com The this compound scaffold possesses multiple Lewis basic sites—specifically, the ring nitrogen, the exocyclic amino nitrogen, and the carbonyl oxygen—making it an excellent candidate for ligand design. These sites can coordinate with transition metal ions to form stable complexes with potential catalytic applications.

Studies on related aminopyridine complexes have demonstrated their effectiveness in catalysis. For example, transition metal complexes with 4-aminopyridine (B3432731) have been synthesized and characterized. ekb.eg These complexes exhibit significant catalytic activity, such as in the degradation of organic pollutants like Orange G dye from wastewater. ekb.eg A Ni(II) complex with 4-aminopyridine was shown to achieve almost complete removal of the dye, highlighting the catalytic potential of metal centers supported by aminopyridine ligands. ekb.eg The coordination of the aminopyridine ligand to the metal ion is key to this activity, and the this compound scaffold offers similar, and potentially more complex, coordination possibilities.

| Catalyst | Target Pollutant | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|

| Ni(II)-4-aminopyridine complex | Orange G (OG) dye | ~80% | 90 min | ekb.eg |

Applications in Analytical Chemistry (e.g., Dyes, Luminophores, ELISA Substrates)

The development of fluorescent probes and dyes is essential for analytical chemistry and bio-imaging. The chemical structure of this compound, particularly its primary amino group, makes it a suitable precursor for creating fluorescent derivatives.

A common strategy for labeling biomolecules is to react a primary amine with a fluorophore that is initially non-fluorescent but becomes highly fluorescent upon conjugation. Dansyl chloride is a classic example of such a reagent; it is non-fluorescent until it reacts with a primary or secondary amine to form a stable, fluorescent dansyl amide. thermofisher.com The amino group on the this compound scaffold could readily undergo this reaction, yielding a fluorescently tagged pyridinone. Such derivatives could serve as probes for binding studies or as detection reagents in various assays.

Furthermore, the core heterocyclic structure itself, when incorporated into larger, more complex systems, can give rise to luminescent properties. For instance, complex fused heterocycles like pyrimido[5',4':5,6]pyrido[1,2-a]benzimidazoles, which can be synthesized from pyridone-like precursors, have been patented for use as luminescent dyes. This suggests that the this compound building block has the potential to be a key component in the synthesis of novel luminophores.

Precursors for Functional Polymers and Materials (e.g., Corrosion Inhibitors)

The unique electronic and structural features of aminopyridine derivatives make them highly effective as corrosion inhibitors for metals, particularly in acidic environments. These molecules function by adsorbing onto the metal surface to form a protective film that prevents contact with the corrosive medium.

The this compound scaffold is well-suited for this application. It contains multiple adsorption centers: the nitrogen and oxygen heteroatoms, which have lone pairs of electrons, and the π-electrons of the pyridine ring. These features facilitate strong adsorption onto the metal surface. Studies on various aminopyridine derivatives have confirmed their high efficacy as corrosion inhibitors for carbon steel in hydrochloric acid. researchgate.net For example, certain aminopyridine-based Schiff bases have demonstrated inhibition efficiencies exceeding 95%. researchgate.net The mechanism involves the inhibitor molecules displacing water molecules from the metal surface and forming a stable barrier. The effectiveness of these inhibitors generally increases with concentration. mdpi.com The molecular structure, including the presence of heteroatoms and π-electrons, is directly related to the protective qualities of the resulting film. mdpi.com

| Inhibitor | Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| Aminopyridine Schiff Base (HHTA) | 1 M HCl | 95.2 | researchgate.net |

| Aminopyridine Schiff Base (HAPT) | 1 M HCl | 93.4 | researchgate.net |

| 1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one (DMPO) | 1.0 M HCl | 87.0 | mdpi.com |

Future Research Directions and Emerging Trends for 5 Amino 4,6 Dimethylpyridin 2 1h One Chemistry

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical and materials chemistry. For 5-Amino-4,6-dimethylpyridin-2(1H)-one, which is achiral, the future lies in developing asymmetric routes to its chiral derivatives. Research can be directed toward introducing stereocenters at various positions, transforming it into a valuable chiral building block.

Future strategies could include:

Catalytic Asymmetric Hydrogenation: The pyridinone ring could undergo asymmetric hydrogenation using chiral transition metal catalysts (e.g., Rhodium, Ruthenium, or Iridium complexes) with chiral phosphine (B1218219) or diamine ligands. This would create chiral piperidinone derivatives with multiple stereocenters.

Organocatalytic Functionalization: The amino group can be used to direct asymmetric transformations. youtube.com For instance, chiral Brønsted acids or bases could catalyze the enantioselective addition of nucleophiles to the pyridinone ring or facilitate asymmetric modifications of the substituents. youtube.com

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the nitrogen of the pyridinone or the exocyclic amino group could control the stereochemical outcome of subsequent reactions, such as alkylations or additions. The auxiliary could then be cleaved to yield the enantiopure product.

Table 1: Potential Asymmetric Synthesis Strategies

| Asymmetric Strategy | Potential Reaction Type | Key Catalyst/Reagent Type | Anticipated Chiral Product |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Ring Reduction | Chiral Rh(DIPAMP), Ru(BINAP) | Chiral substituted piperidinones |

| Organocatalysis | α-Functionalization | Chiral Proline Derivatives, Chiral Phosphoric Acids | Enantiomerically enriched α-substituted pyridinones |

| Chiral Auxiliary Control | N-Alkylation / Acylation | Evans oxazolidinone, SAMP/RAMP hydrazines | Diastereomerically pure N-substituted pyridinones |

Exploration of Bioinspired Pyridin-2(1H)-one Scaffolds

Nature frequently uses complex, well-defined molecular architectures to achieve specific biological functions. Bioinspired chemistry seeks to mimic these natural designs to create novel functional molecules. mdpi.comnih.gov The this compound scaffold is an excellent starting point for creating mimics of biological molecules, such as enzyme cofactors, receptor ligands, or nucleic acids.

Emerging trends in this area may involve:

Peptidomimetics: The amino and carbonyl groups provide anchor points for attaching amino acids or peptide fragments. The rigid pyridinone core can serve as a scaffold to mimic the secondary structure of peptides (e.g., β-turns), which is crucial for protein-protein interactions.

Nucleobase Analogs: The pyridinone ring shares structural similarities with natural pyrimidine (B1678525) nucleobases (thymine, cytosine). By functionalizing the N1 position with a ribose or deoxyribose mimic, novel nucleotide analogs could be created for applications in antiviral or anticancer research.

Scaffolds for Tissue Engineering: The hydrogen bonding capabilities of the molecule could be used to design larger, self-assembling structures. mdpi.com These bioinspired scaffolds could be functionalized with cell-adhesion motifs and used to create biomaterials that mimic the extracellular matrix for applications in regenerative medicine. mdpi.comnih.gov

Integration into Advanced Catalytic Systems

The inherent functionalities of this compound make it a promising candidate for use in catalysis, either as a ligand for a metal center or as an organocatalyst itself. youtube.com The combination of a hard amide oxygen donor, a borderline pyridine-type nitrogen, and an exocyclic amino group offers versatile coordination possibilities. rsc.org

Future research could explore:

Bifunctional Catalysis: The molecule could act as a bifunctional catalyst where the amino group acts as a Brønsted base or hydrogen-bond donor, while the pyridone oxygen or nitrogen coordinates to a metal, activating a substrate in close proximity.

Ligand Development for Transition Metals: The compound can be modified to create pincer-type or bidentate ligands. These ligands could stabilize various transition metals (e.g., Palladium, Nickel, Iridium), leading to catalysts for cross-coupling, hydrogenation, or C-H activation reactions. rsc.org The electronic properties of the resulting metal complex could be fine-tuned by modifying the substituents on the pyridinone ring.

Organocatalyst Design: The aminopyridinone structure itself can be explored as a Brønsted or Lewis base catalyst. youtube.com Its catalytic activity could be enhanced by introducing further functional groups, potentially leading to metal-free catalytic systems for environmentally benign chemical transformations.

Table 2: Potential Catalytic Applications

| Catalytic System Type | Role of Pyridinone Derivative | Potential Reaction | Key Feature |

|---|---|---|---|

| Homogeneous Catalysis | Ligand for Pd, Ru, Ir | Cross-coupling, Hydrogenation | N,O-bidentate coordination stabilizes metal center |

| Organocatalysis | Brønsted/Lewis Base | Aldol, Michael Addition | Amino group acts as proton acceptor/donor site |

| Bifunctional Catalysis | Ligand and H-bond donor | Tandem Reactions | Simultaneous activation of two different substrates |

Application in Niche Materials Science Fields

The ability of pyridinone molecules to form robust hydrogen-bonded assemblies makes them attractive building blocks for supramolecular chemistry and materials science. rsc.orgacs.org The specific substitution pattern of this compound offers unique opportunities for creating functional materials.

Prospective research directions include:

Supramolecular Polymers: The molecule can form predictable hydrogen-bonded chains or networks. rsc.org By modifying the substituents, it may be possible to create one-dimensional tapes or two-dimensional sheets, leading to materials with interesting viscoelastic or electronic properties.

Liquid Crystals: Introducing long alkyl chains onto the pyridinone scaffold could induce liquid crystalline behavior. The self-assembly of these molecules into ordered phases could be exploited in display technologies or as responsive materials.

Functional Dyes and Sensors: The aminopyridinone core possesses a conjugated π-system. Derivatization could lead to compounds with interesting photophysical properties, such as fluorescence. The amino group could act as a binding site for specific analytes (e.g., metal ions or anions), leading to a change in the fluorescence signal and enabling its use as a chemical sensor.

Advanced Theoretical Modeling of Complex Pyridinone Systems

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the behavior of molecules. researchgate.netnih.gov For this compound and its derivatives, theoretical modeling can guide synthetic efforts and explain experimental observations.

Key areas for future computational investigation include:

Tautomeric Equilibrium: DFT calculations can accurately predict the relative stabilities of the pyridone and hydroxypyridine tautomers under various conditions (gas phase, different solvents). earthlinepublishers.comresearchgate.net This is crucial as the reactivity and biological activity of the molecule depend heavily on the dominant tautomeric form.

Reaction Mechanism Elucidation: Modeling can be used to map the energy profiles of potential synthetic routes, identify transition states, and predict the stereochemical outcomes of asymmetric reactions. This can help in optimizing reaction conditions and designing more efficient catalysts.

Molecular Docking and QSAR: In the context of drug design, computational models can predict how derivatives of this compound bind to biological targets like enzymes or receptors. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with biological activity, guiding the design of more potent and selective molecules.

Table 3: Focus Areas for Theoretical Modeling

| Modeling Technique | Property to Investigate | Significance |

|---|---|---|

| DFT (B3LYP, M06-2X) | Tautomer Energies, Reaction Pathways | Predicts dominant form and reaction feasibility |

| Molecular Dynamics (MD) | Conformational Sampling, Solvation Effects | Reveals dynamic behavior in solution and binding pockets |

| Molecular Docking | Binding affinity and pose at a biological target | Guides drug design and predicts biological interactions |

| TD-DFT | UV-Vis and Fluorescence Spectra | Aids in the design of functional dyes and sensors |

Q & A

Basic Research Questions

Q. What are the foundational synthetic pathways for 5-Amino-4,6-dimethylpyridin-2(1H)-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via condensation reactions starting from ethyl cyanoacetate (1), proceeding through malonamamidine hydrochloride (3) to form 2-amino-4,6-dimethyl nicotinamide (5) as a key intermediate. Subsequent reactions with aryl aldehydes (6) under controlled pH (e.g., ammonium acetate buffer at pH 6.5) and temperature (60–80°C) yield dihydropyrimidinone derivatives. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to intermediate) and inert atmospheres to prevent oxidation .

Q. How is the purity of this compound validated in early-stage synthesis?

- Methodological Answer : Purity is assessed using HPLC with a C18 column and UV detection (λ = 254 nm). A buffer solution (15.4 g ammonium acetate in 1 L water, pH 6.5 adjusted with acetic acid) is used as the mobile phase. Residual solvents (e.g., DMF, THF) are quantified via GC-MS, adhering to ICH guidelines for limits (<500 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include δ 2.1–2.3 ppm (methyl groups) and δ 6.8–7.2 ppm (pyridinone ring protons).

- IR Spectroscopy : Absorbances at 1650–1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm tautomeric forms.

- X-ray Crystallography : Resolves tautomeric ambiguity by identifying hydrogen-bonding networks (e.g., O···H-N distances ~1.8 Å) .

Advanced Research Questions

Q. How do tautomeric equilibria of this compound influence its reactivity in medicinal chemistry applications?